molecular formula C19H12IN3O3 B11084874 N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide

Cat. No.: B11084874
M. Wt: 457.2 g/mol
InChI Key: CDFRAAXCOQUUBR-UHFFFAOYSA-N
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Description

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, while oxidation of the furan ring could lead to a furanone derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide is unique due to the presence of the iodinated benzamide group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity, specificity, and electronic characteristics .

Properties

Molecular Formula

C19H12IN3O3

Molecular Weight

457.2 g/mol

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C19H12IN3O3/c20-15-8-2-1-7-14(15)17(24)21-13-6-3-5-12(11-13)18-22-23-19(26-18)16-9-4-10-25-16/h1-11H,(H,21,24)

InChI Key

CDFRAAXCOQUUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4)I

Origin of Product

United States

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